Ethyl[1-(4-methylphenyl)butan-2-yl]amine
Overview
Description
Ethyl[1-(4-methylphenyl)butan-2-yl]amine, or 4-methylbenzylamine, is an organic compound commonly used in laboratory experiments and scientific research. It is a colorless liquid with a strong odor, and is soluble in water and organic solvents. 4-methylbenzylamine is a versatile compound that can be used in a variety of experiments and research applications.
Scientific Research Applications
Synthesis of Key Intermediates
Ethyl[1-(4-methylphenyl)butan-2-yl]amine is pivotal in synthesizing various intermediates for further chemical transformations. For instance, it has been used in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens, through a series of stereoselective processes (Fleck et al., 2003). Another study highlighted its application in creating highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, demonstrating its utility in producing complex nitrogen-containing cycles with high regioselectivity and yields (Zhu et al., 2003).
Material Science Applications
In materials science, derivatives of Ethyl[1-(4-methylphenyl)butan-2-yl]amine have been explored for their potential in solar cell technologies. A study utilized an amine-based fullerene derivative for enhancing electron mobility in polymer solar cells, showcasing the compound's relevance in developing more efficient energy harvesting materials (Lv et al., 2014).
Computational and Structural Analysis
The compound also finds application in computational chemistry and crystallography for understanding molecular structures and interactions. For example, X-ray crystallography and computational studies have been employed to study cathinones, revealing critical insights into the structural characteristics and electronic spectra of these substances (Nycz et al., 2011).
Pharmaceutical Research
In pharmaceutical research, Ethyl[1-(4-methylphenyl)butan-2-yl]amine derivatives have been synthesized for various applications, including the exploration of their antimicrobial properties. This has led to the development of compounds with potential therapeutic applications against a range of microbial pathogens (Wardkhan et al., 2008).
properties
IUPAC Name |
N-ethyl-1-(4-methylphenyl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-13(14-5-2)10-12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIBPRPOERTBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[1-(4-methylphenyl)butan-2-yl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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